Einecs 278-843-0

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

78111-51-0 |

|---|---|

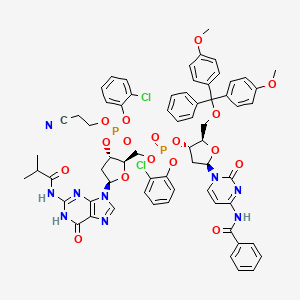

Molecular Formula |

C66H63Cl2N9O17P2 |

Molecular Weight |

1387.1 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl (2-chlorophenyl) phosphate |

InChI |

InChI=1S/C66H63Cl2N9O17P2/c1-41(2)61(78)74-64-73-60-59(63(80)75-64)70-40-77(60)58-37-53(93-95(82,87-35-15-33-69)91-50-22-13-11-20-48(50)67)55(90-58)39-88-96(83,92-51-23-14-12-21-49(51)68)94-52-36-57(76-34-32-56(72-65(76)81)71-62(79)42-16-7-5-8-17-42)89-54(52)38-86-66(43-18-9-6-10-19-43,44-24-28-46(84-3)29-25-44)45-26-30-47(85-4)31-27-45/h5-14,16-32,34,40-41,52-55,57-58H,15,35-39H2,1-4H3,(H,71,72,79,81)(H2,73,74,75,78,80)/t52-,53-,54+,55+,57+,58+,95?,96?/m0/s1 |

InChI Key |

NDXFDNOPZVWQLM-NMQWXPMXSA-N |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O[C@H]4C[C@@H](O[C@@H]4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=CC(=NC8=O)NC(=O)C9=CC=CC=C9)OC1=CC=CC=C1Cl)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(=O)(OC4CC(OC4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=CC(=NC8=O)NC(=O)C9=CC=CC=C9)OC1=CC=CC=C1Cl)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl |

Origin of Product |

United States |

Foundational & Exploratory

Einecs 278-843-0: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Einecs 278-843-0, chemically identified as 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. This compound has demonstrated potential as a selective inhibitor of human monoamine oxidase B (MAO-B), suggesting its promise as a therapeutic agent for neurodegenerative disorders such as Parkinson's disease.[1][2] This document details the experimental protocols, presents key quantitative data, and illustrates the synthetic workflow.

Chemical Identity

| Identifier | Value |

| Einecs Number | 278-843-0 |

| Chemical Name | 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole |

Synthesis Methodology

The synthesis of 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole is achieved through a condensation reaction.[1][2] The process involves the reaction of 3,4-dichlorobenzamidoxime with methyl 1H-indole-5-carboxylate in a superbasic medium of sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO).[1][2]

Experimental Protocol

The following protocol is based on established laboratory procedures.[1][2]

Materials:

-

3,4-dichlorobenzamidoxime

-

Methyl 1H-indole-5-carboxylate

-

Dimethyl sulfoxide (DMSO)

-

Powdered Sodium Hydroxide (NaOH)

-

Cold water

Procedure:

-

In a suitable reaction vessel, dissolve 1 equivalent of 3,4-dichlorobenzamidoxime and 1 equivalent of methyl 1H-indole-5-carboxylate in DMSO.

-

To this solution, rapidly add 1.3 equivalents of powdered NaOH.

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored using thin-layer chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with cold water (approximately 30–50 mL).

-

A precipitate will form. Collect the solid product by filtration.

-

Wash the collected precipitate with water (approximately 30 mL).

-

Air-dry the purified product at 50 °C.

Synthesis Workflow

Purification and Characterization

The purification of the final compound is a critical step to ensure its suitability for further research and development.

Purification Protocol

The primary purification method involves precipitation and washing as described in the synthesis protocol. The resulting precipitate is collected and dried to yield the final product.

Physical and Chemical Properties

| Property | Value | Reference |

| Yield | 79% | [1] |

| Appearance | Beige solid | [1] |

| Melting Point | 193–195 °C | [1] |

Characterization Methods

The identity and purity of the synthesized compound are confirmed using various analytical techniques:[1]

-

¹H-NMR (Proton Nuclear Magnetic Resonance): To determine the molecular structure.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon framework of the molecule.

-

HRMS (High-Resolution Mass Spectrometry): To determine the precise mass and elemental composition.

Biological Activity and Mechanism of Action

3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole is a potent and selective inhibitor of MAO-B.[1][2]

In Vitro Inhibition Data

| Target | IC₅₀ (μM) | Reference |

| MAO-A | 150 | [2] |

| MAO-B | 0.036 | [1][2] |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Proposed Mechanism of Action in Neuroprotection

Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of neurotransmitters, particularly dopamine. In neurodegenerative diseases like Parkinson's, the selective inhibition of MAO-B can increase dopamine levels in the brain, thereby alleviating some of the motor symptoms. The high selectivity of this compound for MAO-B over MAO-A is a desirable characteristic for a potential therapeutic agent.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Protected Deoxynucleotides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of protected deoxynucleotides, essential building blocks in the chemical synthesis of oligonucleotides for research, diagnostics, and therapeutic applications. Understanding these properties is critical for optimizing synthesis protocols, ensuring the integrity of the final product, and developing novel nucleic acid-based technologies.

Introduction to Protected Deoxynucleotides

The chemical synthesis of DNA and RNA oligonucleotides relies on the sequential addition of monomeric units, known as phosphoramidites, to a growing chain on a solid support. To ensure the correct formation of phosphodiester bonds and prevent unwanted side reactions, the reactive functional groups on the nucleobase, the 5'-hydroxyl group of the sugar, and the phosphate group must be temporarily blocked with protecting groups. These protected deoxynucleotides are designed to be stable throughout the synthesis cycles but readily removable under specific conditions to yield the final, unmodified oligonucleotide.

The choice of protecting groups influences several key aspects of oligonucleotide synthesis, including coupling efficiency, deprotection conditions, and the compatibility with modified or sensitive bases. This guide will delve into the physical and chemical characteristics of these crucial reagents.

Chemical Properties of Protected Deoxynucleotides

The chemical properties of protected deoxynucleotides are primarily dictated by the nature of the protecting groups employed. These groups are strategically chosen to be stable during the synthesis cycle while allowing for selective removal at the appropriate steps.

2.1. Protecting Groups for Deoxynucleotides

The most common protecting groups used in phosphoramidite chemistry are detailed below:

-

5'-Hydroxyl Protection: The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group.[1][2] This acid-labile group is removed at the beginning of each synthesis cycle to allow for the coupling of the next phosphoramidite.

-

Exocyclic Amine Protection: The exocyclic amino groups of adenine (dA), cytosine (dC), and guanine (dG) are protected to prevent side reactions during synthesis. Commonly used acyl protecting groups include benzoyl (Bz) for dA and dC, and isobutyryl (iBu) for dG.[2] For faster deprotection, groups like acetyl (Ac) for dC and dimethylformamidine (dmf) for dG can be used.[3] Thymine (T) and Uracil (U) do not have exocyclic amino groups and therefore do not require this type of protection.[2]

-

Phosphate Protection: The phosphorus atom is protected with a 2-cyanoethyl group, which is stable throughout the synthesis but can be removed by β-elimination under basic conditions during the final deprotection step.[1]

Table 1: Common Protecting Groups for Deoxynucleotides and Their Removal

| Functional Group | Nucleoside | Protecting Group | Abbreviation | Removal Conditions |

| 5'-Hydroxyl | dA, dC, dG, dT | 4,4'-Dimethoxytrityl | DMT | Acidic (e.g., trichloroacetic acid) |

| Exocyclic Amine | dA | Benzoyl | Bz | Basic (e.g., ammonium hydroxide) |

| dC | Benzoyl | Bz | Basic (e.g., ammonium hydroxide) | |

| dG | Isobutyryl | iBu | Basic (e.g., ammonium hydroxide) | |

| dC | Acetyl | Ac | Milder Basic (e.g., AMA) | |

| dG | Dimethylformamidine | dmf | Milder Basic (e.g., AMA) | |

| Phosphate | dA, dC, dG, dT | 2-Cyanoethyl | CE | Basic (e.g., ammonium hydroxide) |

2.2. Stability of Protected Deoxynucleotides

The stability of protected deoxynucleotides under various conditions is a critical factor in oligonucleotide synthesis.

-

Acidic Stability: The DMT group is intentionally designed to be labile in acidic conditions for its removal during the detritylation step of the synthesis cycle. The base and phosphate protecting groups are stable under these conditions.

-

Basic Stability: The acyl protecting groups on the nucleobases and the 2-cyanoethyl group on the phosphate are stable to the mildly basic conditions of the coupling reaction but are removed by stronger bases during the final deprotection. Some protecting groups are designed to be more labile to base, allowing for milder deprotection protocols, which is particularly important for oligonucleotides containing sensitive modifications.[1][4]

-

Oxidative Stability: The phosphite triester linkage formed during the coupling step is unstable and is therefore oxidized to a more stable phosphate triester in each cycle.

Physical Properties of Protected Deoxynucleotides

The physical properties of protected deoxynucleotides, such as solubility and melting temperature, are important for their handling, storage, and performance in automated synthesis.

3.1. Solubility

Protected deoxynucleoside phosphoramidites are generally soluble in organic solvents like acetonitrile, which is the standard solvent used in oligonucleotide synthesis. The hydrophobicity of the protecting groups, particularly the DMT group, enhances their solubility in non-polar organic solvents.[5] This property is also exploited in the purification of "DMT-on" oligonucleotides, where the lipophilic DMT group allows for separation from "DMT-off" failure sequences by reverse-phase chromatography.[1]

3.2. Melting Temperature (Tm)

The melting temperature (Tm) is a critical property of the final oligonucleotide duplex, representing the temperature at which half of the duplex dissociates into single strands.[6][7] While the Tm is a property of the deprotected oligonucleotide, the protecting groups on the nucleobases can influence the stability of the duplex if they are not completely removed. The presence of residual protecting groups can disrupt the hydrogen bonding between base pairs, leading to a decrease in the Tm.

The determination of Tm is typically performed on the purified, deprotected oligonucleotide. The most common experimental method involves measuring the change in UV absorbance of the oligonucleotide duplex as a function of temperature.[6]

Experimental Protocols

4.1. Standard Cleavage and Deprotection of Oligonucleotides

This protocol describes the removal of the oligonucleotide from the solid support and the removal of the base and phosphate protecting groups using ammonium hydroxide.

Materials:

-

Synthesis column with the synthesized oligonucleotide on controlled pore glass (CPG) support.

-

Concentrated ammonium hydroxide (28-33%). It is crucial to use fresh ammonium hydroxide.[8]

-

Syringes.

-

Screw-cap vials.

-

Heating block or oven.

Procedure:

-

Cleavage from Support:

-

Deprotection:

-

Seal the vial tightly.

-

Heat the vial at 55°C for 8-12 hours or at 65°C for 1 hour.[8] Caution: Do not open the vial while it is hot.

-

Cool the vial to room temperature before opening.

-

-

Drying:

-

Evaporate the ammonium hydroxide to dryness using a centrifugal evaporator.

-

4.2. Fast Deprotection using AMA

This protocol is suitable for oligonucleotides with base-protecting groups that are labile to AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine). Acetyl-dC (Ac-dC) must be used instead of Benzoyl-dC (Bz-dC) to prevent base modification.[9]

Materials:

-

Synthesis column with the synthesized oligonucleotide.

-

AMA solution.

-

Syringes.

-

Screw-cap vials.

-

Heating block.

Procedure:

-

Cleavage and Deprotection:

-

Push the AMA solution through the synthesis column.

-

Transfer the solution to a screw-cap vial.

-

Heat the sealed vial at 65°C for 10 minutes.[3]

-

Cool the vial to room temperature before opening.

-

-

Drying:

-

Evaporate the solution to dryness.

-

Visualizations

5.1. Solid-Phase Oligonucleotide Synthesis Cycle

Caption: The four main steps of the solid-phase oligonucleotide synthesis cycle.

5.2. Oligonucleotide Deprotection Workflow

Caption: The sequential steps involved in the deprotection of a synthesized oligonucleotide.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. journalirjpac.com [journalirjpac.com]

- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 4. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. Oligonucleotide Melting Temperature [sigmaaldrich.com]

- 7. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]

- 8. Cleavage and Deprotection of Unmodified Trityl-On DNA Oligos < Oligo Synthesis Resource [medicine.yale.edu]

- 9. glenresearch.com [glenresearch.com]

The Cornerstone of Synthetic Nucleic Acids: A Technical Guide to Protecting Groups in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The precise chemical synthesis of oligonucleotides is a foundational technology in modern molecular biology, enabling advancements in diagnostics, therapeutics, and synthetic biology. The success of this intricate process hinges on the strategic use of protecting groups, temporary chemical modifications that shield reactive functional groups from unwanted side reactions. This technical guide provides an in-depth exploration of the critical role of protecting groups in the predominant phosphoramidite method of solid-phase oligonucleotide synthesis, offering detailed experimental protocols, quantitative data for comparison, and visualizations of key chemical pathways.

The Phosphoramidite Synthesis Cycle: A Symphony of Protection and Deprotection

Solid-phase oligonucleotide synthesis is a cyclical process that sequentially adds nucleotide monomers to a growing chain anchored to a solid support. Each cycle consists of four key steps: detritylation, coupling, capping, and oxidation. Protecting groups are indispensable to ensure the regioselectivity and efficiency of each step.

Key Players in Protection Strategy

To achieve the controlled, stepwise synthesis of an oligonucleotide with a defined sequence, several functional groups on the nucleoside phosphoramidite monomers must be reversibly protected:

-

The 5'-Hydroxyl Group: This primary alcohol is the site of chain elongation. It is protected to prevent multiple additions of the same monomer.

-

The Exocyclic Amines of Nucleobases: The amino groups on adenine (A), guanine (G), and cytosine (C) are nucleophilic and must be protected to prevent branching and other side reactions during synthesis. Thymine (T) and uracil (U) do not have exocyclic amino groups and thus do not require this protection.

-

The Internucleotide Phosphate Linkage: The phosphite triester formed during the coupling step is protected to prevent undesired reactions until it is oxidized to the more stable phosphate triester.

-

The 2'-Hydroxyl Group (in RNA synthesis): The 2'-hydroxyl of the ribose sugar in RNA is highly reactive and must be protected to prevent strand cleavage and isomerization during synthesis.

The selection of a protecting group strategy is governed by the principle of orthogonality, wherein each class of protecting groups can be removed under specific conditions without affecting the others.

Protecting the 5'-Hydroxyl Group: The Gatekeeper of Chain Elongation

The most commonly used protecting group for the 5'-hydroxyl is the acid-labile 4,4'-dimethoxytrityl (DMT) group. Its bulkiness also provides a purification handle for the separation of the full-length product from shorter, failure sequences.

Detritylation: Initiating the Synthesis Cycle

The synthesis cycle begins with the removal of the DMT group from the 5'-hydroxyl of the support-bound nucleoside. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane. The release of the DMT cation, which has a characteristic orange color and absorbs strongly at 495 nm, allows for the real-time monitoring of coupling efficiency from the previous cycle.[1]

A potential side reaction during detritylation is depurination , the acid-catalyzed cleavage of the glycosidic bond in purine nucleosides (A and G).[2] This can be minimized by using carefully controlled reaction times and acid concentrations.

Figure 1. Detritylation of the 5'-hydroxyl group.

Protecting the Nucleobases: Preventing Unwanted Reactivity

The exocyclic amino groups of A, C, and G are typically protected with base-labile acyl groups. The choice of these protecting groups is critical as their removal is often the rate-determining step in the final deprotection of the oligonucleotide.[1]

| Nucleobase | Standard Protecting Group | Chemical Name |

| Adenine (A) | Bz | Benzoyl |

| Cytosine (C) | Bz or Ac | Benzoyl or Acetyl |

| Guanine (G) | iBu | Isobutyryl |

Table 1: Standard Protecting Groups for DNA Synthesis

More labile protecting groups have been developed to allow for milder deprotection conditions, which are essential for the synthesis of oligonucleotides containing sensitive modifications like fluorescent dyes.

| Nucleobase | Mild Protecting Group | Chemical Name |

| Adenine (A) | Pac | Phenoxyacetyl |

| Cytosine (C) | Ac | Acetyl |

| Guanine (G) | iPr-Pac or dmf | Isopropyl-phenoxyacetyl or Dimethylformamidine |

Table 2: Mild Protecting Groups for Sensitive Oligonucleotide Synthesis [1][3]

The use of acetyl-protected dC is mandatory when using AMA (Ammonium Hydroxide/Methylamine) for deprotection to avoid a transamination side reaction that results in the formation of N4-Me-dC.[4]

References

Technical Guide: EINECS 278-843-0 - Sodium 3-(2H-benzotriazol-2-yl)-5-sec-butyl-4-hydroxybenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and available experimental protocols for the chemical substance identified by EINECS number 278-843-0.

Substance Identification:

-

EINECS Number: 278-843-0

-

Chemical Name: Sodium 3-(2H-benzotriazol-2-yl)-5-sec-butyl-4-hydroxybenzenesulfonate[1][3][4][5][6][7][8]

Quantitative Data

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C16H18N3NaO4S | [2] |

| Formula Weight | 371.39 g/mol | [2] |

| Appearance | Slightly yellow powder | [9] |

| Melting Range | 138 – 141 °C | [9] |

| Flash Point | 238 °C (DIN 51584) | [9] |

| Specific Gravity | 1.32 g/ml (at 20°C) | [9] |

| Vapor Pressure | 7.5 x 10-7 Pa (at 20°C) | [9] |

Solubility

| Solvent | Solubility (at 20°C) | Source |

| Acetone | 1 g / 100 g solution | [9] |

| Chloroform | 11 g / 100 g solution | [9] |

| Ethanol | 0.1 g / 100 g solution | [9] |

| Ethyl acetate | 2 g / 100 g solution | [9] |

| n-Hexane | 1 g / 100 g solution | [9] |

| Methanol | 0.1 g / 100 g solution | [9] |

| Methylene chloride | 9 g / 100 g solution | [9] |

| Toluene | 9 g / 100 g solution | [9] |

Toxicological Data

| Test | Species | Result | Classification | Source |

| Ocular Irritation | Rabbit | Irreversible corneal damage | Causes serious eye damage (H318) | [1][3][10] |

| Dermal Penetration | In vitro (cadaver skin) | Minimal penetration | - | [3] |

| Mutagenicity (Ames test) | - | Non-mutagenic | - | [11] |

Experimental Protocols

Ocular Irritation Study (OECD Guideline 405)

A study conducted in accordance with OECD Guideline 405 evaluated the potential for ocular irritation.[1][3][10]

-

Test Substance: 0.1 g of 100% Sodium 3-(2H-benzotriazol-2-yl)-5-sec-butyl-4-hydroxybenzenesulfonate.[1][3][10]

-

Test System: New Zealand White rabbits (n=3; 1 female, 2 males).[1][3][10]

-

Procedure: The test material was administered to the conjunctival sac of the left eye of each rabbit. The untreated right eye served as a control.[1][3][10]

-

Observation: Ocular irritation and corrosion were observed at 24, 48, and 72 hours, with the observation period extending to 21 days.[1][3][10]

-

Results: The substance was found to be an ocular irritant, causing irreversible corneal damage in one of the tested rabbits. The primary irritation score was 4.3 out of 5.[1][3][10]

Handling Precautions and Safety

GHS Hazard Identification

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[9][11]

-

Skin Protection: Wear chemical-resistant gloves and protective clothing.[11]

-

Respiratory Protection: Use a NIOSH-approved respirator as needed to mitigate exposure to dust.[11]

Safe Handling Procedures

-

Avoid contact with eyes, skin, and clothing.[11]

-

Do not inhale dust.[11]

-

Use only with adequate ventilation.[11]

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed in a cool, well-ventilated place.[11]

First Aid Measures

-

If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[5]

-

If on Skin: Wash off immediately with soap and plenty of water. Get medical attention if irritation occurs.[11]

-

If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen and get immediate medical attention.[11]

-

If Swallowed: Do not induce vomiting. Seek medical attention immediately.[11]

Diagrams

References

- 1. cir-safety.org [cir-safety.org]

- 2. 92484-48-5 CAS MSDS (SODIUM BENZOTRIAZOLYL BUTYLPHENOL SULFONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. cir-safety.org [cir-safety.org]

- 4. Sodium Benzotriazolyl Butylphenol Sulfonate | C16H16N3NaO4S | CID 23690892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cibafast W SDS, 92484-48-5 Safety Data Sheets - ECHEMI [echemi.com]

- 6. UNII - 0LA2QC9O3Z [precision.fda.gov]

- 7. Substance Information - ECHA [echa.europa.eu]

- 8. ewg.org [ewg.org]

- 9. download.basf.com [download.basf.com]

- 10. cir-safety.org [cir-safety.org]

- 11. additivesforpolymer.com [additivesforpolymer.com]

A Technical Guide to Commercial Custom Protected Deoxynucleotides for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of commercially available custom protected deoxynucleotides, essential building blocks for the synthesis of oligonucleotides used in a wide array of research, diagnostic, and therapeutic applications. We will delve into the core chemistry, supplier capabilities, quality control measures, and ordering workflows, presenting data in a structured format to aid in the selection of optimal reagents and services for your specific needs.

Introduction to Protected Deoxynucleotides and Oligonucleotide Synthesis

The chemical synthesis of DNA and RNA oligonucleotides is a cornerstone of modern molecular biology and drug development. The most prevalent method for this synthesis is the phosphoramidite chemistry, which utilizes protected deoxynucleotides (or ribonucleotides) as the monomeric building blocks. These monomers, known as phosphoramidites, are modified nucleosides where reactive functional groups are temporarily blocked by protecting groups. This protection strategy ensures the specific and controlled step-wise addition of nucleotides to a growing oligonucleotide chain, preventing unwanted side reactions.

The key components of a deoxynucleoside phosphoramidite include:

-

A 5'-hydroxyl protecting group: Typically a dimethoxytrityl (DMT) group, which is acid-labile and removed at the beginning of each synthesis cycle to allow for the coupling of the next nucleotide.

-

A 3'-phosphoramidite group: This reactive group, usually a β-cyanoethyl phosphoramidite, enables the formation of the phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.

-

A base-protecting group: Exocyclic amines on the nucleobases (Adenine, Guanine, and Cytosine) are protected to prevent side reactions during synthesis. Common protecting groups include benzoyl (Bz) for adenine and cytosine, and isobutyryl (iBu) for guanine. Thymine does not require a base-protecting group.

Commercial Suppliers and Their Capabilities

A number of commercial suppliers specialize in the production of high-quality protected deoxynucleotides and the synthesis of custom oligonucleotides. These companies offer a range of services, from providing the basic phosphoramidite monomers to synthesizing highly modified and purified oligonucleotides at various scales. Key players in this market include Integrated DNA Technologies (IDT), TriLink BioTechnologies, Glen Research, Bio-Synthesis, Creative Biolabs, and GenScript.

Data Presentation: Supplier Comparison

The following tables summarize key quantitative data from some of the leading commercial suppliers to facilitate comparison.

Table 1: Typical Synthesis Scales and Oligonucleotide Lengths

| Supplier | Minimum Scale | Maximum Scale | Maximum Oligonucleotide Length (DNA) | Maximum Oligonucleotide Length (RNA) |

| Integrated DNA Technologies (IDT) | 25 nmol | >10 g (custom) | 200 bases (Ultramers™) | 120 bases |

| TriLink BioTechnologies | 50 nmol | Grams | ~200 nucleotides | ~160 nt |

| Bio-Synthesis | 25 nmol | 10 g | Up to 400 bases (DNA Ubermer) | Up to 300 bases (RNA Ubermer)[1] |

| Creative Biolabs | Milligrams | Kilograms | >100 bases | >70 bases[2] |

| GenScript | 25 nmol | Kilograms | Up to 218 nt[3] | Up to 266 nt[4] |

Table 2: Purity Levels and Associated Purification Methods

| Purification Method | Typical Purity | Recommended For |

| Desalting | Variable (removes salts and some truncated sequences) | PCR primers, sequencing |

| Reverse-Phase Cartridge | 75-85% | Oligos up to 80 bases, non-critical applications[5] |

| Reverse-Phase HPLC (RP-HPLC) | >85% | Modified oligos, primers for cloning and mutagenesis |

| Ion-Exchange HPLC (IE-HPLC) | 85-95% | Longer oligos, therapeutic applications[5] |

| Polyacrylamide Gel Electrophoresis (PAGE) | 85-95% | Oligos > 80 bases, applications requiring high purity[5] |

| Dual Purification (e.g., RP-HPLC and IE-HPLC) | >95% | Demanding applications like crystallography, antisense oligos |

Table 3: Typical Coupling Efficiencies

| Supplier/Technology | Stated Coupling Efficiency | Impact on Yield |

| Industry Standard | ~98-99% | A 30-mer synthesized at 98% efficiency has a theoretical maximum yield of 55%.[6] |

| Integrated DNA Technologies (IDT) | >99% (proprietary methods) | A 30-mer synthesized at 99% efficiency has a theoretical maximum yield of 75%.[6] |

| Glen Research (guideline) | >98% for long oligos is critical | A 100-mer at 98% efficiency yields only 13% full-length product. |

Table 4: Common Chemical Modifications Offered by Suppliers

| Modification Category | Examples | Supplier Availability (Examples) | Application |

| Backbone Modifications | Phosphorothioates (PS), 2'-O-Methyl (2'-OMe), 2'-Fluoro (2'-F), Locked Nucleic Acids (LNA) | IDT, TriLink, Glen Research, Bio-Synthesis | Increased nuclease resistance, enhanced binding affinity |

| 5' & 3' Modifications | Biotin, Aminolinkers, Phosphorylation, Fluorescent Dyes (FAM, HEX, TET, etc.), Quenchers (BHQ®, IBFQ) | IDT, TriLink, GenScript, Creative Biolabs | Labeling for detection, conjugation to other molecules, blocking enzymatic reactions |

| Internal Modifications | Modified bases (e.g., 5-Methyl-dC, 2-Amino-dA), Spacers, Abasic sites | IDT, TriLink, Glen Research | Epigenetic studies, structural analysis, introduction of flexibility |

| Conjugations | Peptides, Antibodies, Lipids (e.g., Cholesterol) | Bio-Synthesis, Creative Biolabs | Targeted delivery, enhanced cellular uptake |

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis: The Phosphoramidite Cycle

The automated synthesis of oligonucleotides on a solid support follows a four-step cycle for the addition of each nucleotide.

-

Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-DMT group from the nucleotide attached to the solid support. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane. The release of the orange-colored DMT cation can be monitored spectrophotometrically to assess coupling efficiency.

-

Coupling: The next phosphoramidite monomer, activated by a catalyst such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), is added. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This reaction is carried out in an anhydrous solvent like acetonitrile.

-

Capping: To prevent the elongation of unreacted chains (failure sequences), a capping step is performed. Unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole. This ensures that only the full-length oligonucleotides are produced.

-

Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphotriester by oxidation. This is typically done using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran. For the synthesis of phosphorothioate oligonucleotides, this step is replaced with a sulfurization step using a sulfur-transfer reagent.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

-

Standard Deprotection: The most common method involves treating the solid support with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours. This single step cleaves the oligonucleotide from the support and removes the base-protecting groups and the cyanoethyl groups from the phosphate backbone.

-

Deprotection of Labile Modifications: For oligonucleotides containing modifications that are sensitive to standard deprotection conditions, milder reagents are used.

-

UltraMild Deprotection: This method employs base-protecting groups that are more labile, such as phenoxyacetyl (Pac) for dA, acetyl (Ac) for dC, and isopropyl-phenoxyacetyl (iPr-Pac) for dG. Deprotection can be achieved with potassium carbonate in methanol at room temperature.

-

AMA Treatment: A mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) can be used for rapid deprotection at room temperature.

-

Purification of Synthetic Oligonucleotides

Crude synthetic oligonucleotides contain the full-length product as well as truncated sequences and other impurities. Purification is essential for most applications.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for purifying oligonucleotides. If the final DMT group is left on the 5' end of the full-length product ("Trityl-on" purification), the hydrophobicity of the DMT group allows for excellent separation from the "trityl-off" failure sequences. The collected full-length fraction is then detritylated with acid, and the oligonucleotide is desalted.

-

Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): This method separates oligonucleotides based on the negative charge of their phosphate backbone. It is particularly effective for purifying longer oligonucleotides and for separating phosphorothioate oligonucleotides from their phosphodiester counterparts.

-

Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides based on their size with single-base resolution. It is an excellent method for obtaining very high-purity oligonucleotides, especially for longer sequences.

Mandatory Visualizations

The Phosphoramidite Cycle for Oligonucleotide Synthesis

Caption: The four-step phosphoramidite cycle for solid-phase oligonucleotide synthesis.

Workflow for Ordering Custom Protected Deoxynucleotides or Oligonucleotides

References

- 1. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Separation of RNA phosphorothioate oligonucleotides by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glenresearch.com [glenresearch.com]

- 4. academic.oup.com [academic.oup.com]

- 5. bio-rad.com [bio-rad.com]

- 6. idtdna.com [idtdna.com]

A Technical Guide to Solid-Phase Oligonucleotide Synthesis: Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the rapid and automated chemical construction of DNA and RNA fragments with defined sequences.[1][2] This technology, pioneered by Bruce Merrifield, has revolutionized molecular biology, providing essential tools for a vast array of applications, including polymerase chain reaction (PCR), DNA sequencing, gene editing, and the development of nucleic acid-based therapeutics.[2] The most widely adopted method for this process is phosphoramidite chemistry, which proceeds in a 3' to 5' direction, opposite to enzymatic synthesis.[1][] This in-depth guide details the fundamental principles of solid-phase oligonucleotide synthesis, provides structured data on efficiency and purity, and outlines the experimental protocols for the key stages of this critical technology.

Core Principles of Solid-Phase Synthesis

The foundational concept of solid-phase synthesis is the covalent attachment of the initial nucleotide to an insoluble support material, typically controlled pore glass (CPG) or polystyrene beads.[2][4] This solid support acts as an anchor, allowing the growing oligonucleotide chain to remain immobilized while liquid-phase reagents and solvents are passed through a column.[2] This approach offers several key advantages over traditional solution-phase synthesis:

-

Simplified Purification: Excess reagents and byproducts are easily washed away after each reaction step, eliminating the need for complex purification of intermediate products.[2]

-

Driving Reactions to Completion: Large excesses of reagents can be used to ensure high reaction efficiency at each step.[2]

-

Automation: The cyclical and repetitive nature of the process is highly amenable to automation, enabling the high-throughput synthesis of oligonucleotides.[1][2]

The Phosphoramidite Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. This cycle consists of four key chemical reactions: detritylation (deblocking), coupling, capping, and oxidation.[5][6]

Detritylation (Deblocking)

The synthesis cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support.[7] This exposes a reactive hydroxyl group, preparing it for the addition of the next nucleotide.

Experimental Protocol: Detritylation

-

Reagent: A solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent such as dichloromethane (DCM) or toluene.[8]

-

Procedure:

-

The synthesis column containing the solid support is washed with an anhydrous solvent (e.g., acetonitrile) to remove any residual moisture.

-

The detritylation reagent is passed through the column.

-

The reaction is typically complete within 1-3 minutes.

-

The column is then thoroughly washed with an anhydrous solvent (e.g., acetonitrile) to remove the acid and the liberated DMT cation.

-

-

Monitoring: The cleaved DMT cation has a characteristic orange color and absorbs light at 495 nm. The intensity of this color can be measured spectrophotometrically to monitor the efficiency of each coupling step in real-time.[7]

Coupling

Following detritylation, the next nucleoside phosphoramidite is introduced along with an activator. The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate that readily couples with the free 5'-hydroxyl group of the support-bound nucleoside.[1]

Experimental Protocol: Coupling

-

Reagents:

-

Procedure:

-

The phosphoramidite and activator solutions are mixed immediately before being delivered to the synthesis column.

-

The mixture is passed through the column, allowing the coupling reaction to occur.

-

Standard coupling times for deoxynucleotides are typically short, on the order of 20-60 seconds.[8][9] Sterically hindered phosphoramidites, such as those used for RNA synthesis, may require longer coupling times (5-15 minutes).[9]

-

The column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

-

Capping

Despite the high efficiency of the coupling reaction (typically >98%), a small percentage of the 5'-hydroxyl groups may remain unreacted.[8][9] To prevent these "failure sequences" from elongating in subsequent cycles and creating deletion mutations, they are permanently blocked in a step called capping.[7]

Experimental Protocol: Capping

-

Reagents:

-

Procedure:

-

Capping reagents A and B are mixed and delivered to the synthesis column.

-

The mixture acetylates the unreacted 5'-hydroxyl groups, rendering them unreactive to subsequent coupling steps.

-

The reaction is typically complete within 1-2 minutes.

-

The column is washed with anhydrous acetonitrile.

-

Oxidation

The newly formed phosphite triester linkage is unstable and must be converted to a more stable phosphate triester.[7] This is achieved through an oxidation reaction.

Experimental Protocol: Oxidation

-

Reagent: A solution of iodine (typically 0.02-0.1 M) in a mixture of THF, water, and a weak base like pyridine or lutidine.[1][8]

-

Procedure:

-

The oxidizing reagent is introduced into the synthesis column.

-

The iodine oxidizes the P(III) phosphite triester to a P(V) phosphate triester.

-

The reaction is generally complete in under a minute.

-

The column is washed with anhydrous acetonitrile to remove the oxidation reagents and prepare for the next synthesis cycle.

-

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Protecting Groups in Oligonucleotide Synthesis

Protecting groups are essential for preventing unwanted side reactions during synthesis. Key protecting groups include:

-

5'-Hydroxyl Protecting Group: The acid-labile DMT group is universally used to protect the 5'-hydroxyl of the incoming phosphoramidite and the growing oligonucleotide chain.[7]

-

Phosphate Protecting Group: A β-cyanoethyl group is used to protect the phosphate backbone during synthesis. It is removed during the final deprotection step.[7]

-

Exocyclic Amine Protecting Groups: The exocyclic amino groups of adenine (A), cytosine (C), and guanine (G) are protected to prevent side reactions during coupling. Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) for G.[7] Thymine (T) and Uracil (U) do not have exocyclic amino groups and therefore do not require this protection.[9]

Post-Synthesis: Cleavage and Deprotection

Once the desired oligonucleotide sequence has been assembled, it must be cleaved from the solid support and all protecting groups must be removed.[10]

Experimental Protocol: Cleavage and Deprotection

-

Reagents:

-

Procedure:

-

The solid support is transferred from the synthesis column to a vial.

-

The cleavage and deprotection solution (e.g., concentrated ammonium hydroxide) is added to the vial.

-

The vial is sealed and heated (e.g., at 55°C for several hours) to effect both cleavage of the oligonucleotide from the support and removal of the phosphate and base protecting groups.[7] The exact time and temperature depend on the specific protecting groups used.

-

After cooling, the solution containing the deprotected oligonucleotide is removed from the solid support.

-

The solution is typically dried to remove the deprotection reagent.

-

The final 5'-DMT group can be left on for purification purposes ("trityl-on") or removed with an acid treatment.[10]

-

Purification of Synthetic Oligonucleotides

The crude product of oligonucleotide synthesis is a mixture of the full-length product and shorter, failure sequences. Purification is therefore necessary to isolate the desired oligonucleotide. The choice of purification method depends on the length of the oligonucleotide, the required purity, and the intended application.

-

Desalting: This is the most basic form of purification, removing residual salts and small molecule impurities from the synthesis and deprotection steps. It is often sufficient for short oligonucleotides (≤ 35 bases) used in applications like PCR.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates oligonucleotides based on hydrophobicity. It is particularly effective for "trityl-on" purification, where the hydrophobic DMT group on the full-length product allows for its separation from "trityl-off" failure sequences. RP-HPLC is also well-suited for purifying modified oligonucleotides, such as those with fluorescent dyes.

-

Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): This method separates oligonucleotides based on the negative charge of the phosphate backbone. It offers excellent resolution for shorter oligonucleotides but becomes less effective for longer sequences.

-

Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides by size with single-base resolution. It is the method of choice for obtaining very high purity oligonucleotides, especially for longer sequences (>50 bases). However, recovery yields can be lower compared to HPLC methods.

Experimental Protocol: PAGE Purification (General Overview)

-

Sample Preparation: The crude oligonucleotide is dissolved in a loading buffer (e.g., formamide/TBE).

-

Electrophoresis: The sample is loaded onto a denaturing polyacrylamide gel and subjected to an electric field, separating the oligonucleotides by size.

-

Visualization: The oligonucleotide bands are visualized using UV shadowing.

-

Excision: The band corresponding to the full-length product is carefully excised from the gel.

-

Elution: The oligonucleotide is eluted from the gel slice by soaking in a suitable buffer.

-

Desalting: The eluted oligonucleotide is desalted to remove salts and residual acrylamide.

Quantitative Data

Coupling Efficiency and Overall Yield

The efficiency of each coupling step has a dramatic impact on the overall yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency results in a significant reduction in the final product, especially for longer sequences.

| Oligonucleotide Length (bases) | Overall Yield at 98.5% Coupling Efficiency | Overall Yield at 99.5% Coupling Efficiency |

| 10 | 87.3% | 95.6% |

| 20 | 75.0% | 90.9% |

| 50 | 47.7% | 78.2% |

| 100 | 22.4% | 60.9% |

| 150 | 10.5% | 47.4% |

| 200 | 4.9% | 36.9% |

Data adapted from Biotage, "Solid Phase Oligonucleotide Synthesis".[11]

Comparison of Purification Methods

| Purification Method | Typical Purity of Full-Length Product | Recommended For | Advantages | Disadvantages |

| Desalting | Varies (removes small molecules, not failure sequences) | Short oligos (≤ 35 bases) for non-sensitive applications (e.g., PCR) | High throughput, low cost | Does not remove failure sequences |

| RP-HPLC | >85% | Modified oligos, oligos up to ~50 bases | High purity, good for modified oligos | Higher cost, less effective for long oligos |

| IE-HPLC | >90% | Short oligos (up to ~40 bases) requiring high purity | High purity, good resolution for short oligos | Limited by length, can be complex |

| PAGE | >95% | Long oligos (>50 bases), applications requiring very high purity (e.g., cloning) | Highest purity, single-base resolution | Lower yield, more labor-intensive |

Purity levels are typical and can vary based on the synthesis quality and oligonucleotide sequence.

Visualizing the Workflow

The Solid-Phase Oligonucleotide Synthesis Cycle```dot

Caption: The workflow from synthesis completion to the final product.

Conclusion

Solid-phase oligonucleotide synthesis, predominantly utilizing phosphoramidite chemistry, is a highly refined and automated process critical to modern life sciences research and drug development. A thorough understanding of the synthesis cycle, the roles of protecting groups and solid supports, and the nuances of post-synthesis processing is essential for producing high-quality oligonucleotides. By carefully controlling reaction conditions and selecting appropriate purification methods, researchers can obtain oligonucleotides of the desired sequence, length, and purity for a wide range of demanding applications.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. thermofishersci.in [thermofishersci.in]

- 4. youtube.com [youtube.com]

- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 6. youtube.com [youtube.com]

- 7. atdbio.com [atdbio.com]

- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 10. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 11. pubs.acs.org [pubs.acs.org]

Navigating the Complex Landscape of Oligonucleotide Nomenclature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rapid evolution of oligonucleotide therapeutics has introduced a diverse and complex array of molecules, each with unique structural and functional characteristics. This complexity necessitates a standardized and systematic nomenclature to ensure clarity, facilitate communication, and support regulatory processes. This in-depth technical guide provides a comprehensive overview of the core principles governing the nomenclature of complex oligonucleotides, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), aptamers, and guide RNAs (gRNAs).

Fundamental Principles of Oligonucleotide Nomenclature

The naming of oligonucleotides follows a hierarchical approach, starting from the basic building blocks to the complex chemically modified structures used in therapeutic applications.

Basic Terminology

At its core, an oligonucleotide is a short nucleic acid polymer, typically comprising 2 to 50 nucleotides. The length of an oligonucleotide is often denoted by the suffix "-mer" (e.g., a 20-mer is an oligonucleotide with 20 nucleotide units)[1]. The sequence is generally written from the 5' to the 3' end[].

International Nonproprietary Names (INN) and United States Adopted Names (USAN)

For therapeutic oligonucleotides, the World Health Organization (WHO) assigns International Nonproprietary Names (INN), and in the United States, the USAN Council assigns United States Adopted Names (USAN)[3][4]. These nonproprietary names are crucial for identifying a specific drug substance and ensuring clear communication among healthcare professionals and researchers globally[5][6][7][8]. The INN and USAN systems work in close collaboration to harmonize drug nomenclature[5][9].

The nomenclature for these therapeutic agents often includes specific stems to denote their class and mechanism of action. For instance, the stem -rsen is commonly used for antisense oligonucleotides[10].

Nomenclature of Specific Oligonucleotide Classes

Antisense Oligonucleotides (ASOs)

ASOs are single-stranded DNA or RNA molecules designed to bind to a specific mRNA sequence, thereby modulating gene expression[11][12][13]. Their nomenclature often reflects their target and design.

A systematic nomenclature for ASOs may include[14][15][16]:

-

Gene Target: The name of the gene or transcript the ASO is designed to inhibit.

-

Species: Indication of the species for which the ASO is intended (e.g., H for human, M for mouse).

-

Target Region: Specification of the target site, such as an exon or intron number.

-

Annealing Coordinates: The precise nucleotide positions where the ASO binds.

Chemical Modifications in ASOs: To enhance their therapeutic properties, ASOs are often chemically modified[17][18]. These modifications are a key part of their description. Common modifications include:

-

Backbone Modifications: The most common is the phosphorothioate (PS) linkage, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom to increase nuclease resistance[17][18].

-

Sugar Modifications: Modifications at the 2' position of the ribose sugar, such as 2'-O-methyl (2'-OMe) and 2'-O-methoxyethyl (2'-MOE), enhance binding affinity and nuclease stability[18].

ASOs are often designed as "gapmers," which consist of a central block of DNA or PS-modified DNA flanked by wings of modified nucleotides (e.g., 2'-MOE)[17]. This design allows for RNase H-mediated degradation of the target mRNA[17].

Small Interfering RNAs (siRNAs)

siRNAs are double-stranded RNA molecules, typically 20-25 base pairs in length, that induce gene silencing through the RNA interference (RNAi) pathway[16][19].

The nomenclature for siRNAs often includes[20][21]:

-

Target Gene: The name of the gene being silenced.

-

Identifier: A number or code to distinguish different siRNAs targeting the same gene.

-

Strand Designation: Indication of the antisense (guide) and sense (passenger) strands. A proposed nomenclature by Varley & Desaulniers uses the format [AS/SS:##] where AS and SS refer to the antisense and sense strands, respectively, and ## indicates the nucleotide number from the 5' end[21].

Structural Features:

-

Length: Typically 19-21 base pairs of duplex RNA with 2-nucleotide 3' overhangs[19][22].

-

Chemical Modifications: Similar to ASOs, siRNAs are often modified to improve stability and reduce off-target effects. Common modifications include 2'-OMe and 2'-fluoro (2'-F) substitutions[].

Aptamers

Aptamers are single-stranded DNA or RNA molecules that fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity[23][24]. The name "aptamer" is derived from the Latin aptus (to fit) and the Greek meros (part)[23][25].

While there isn't a rigid, universal nomenclature system for aptamers beyond their sequence, their description typically includes:

-

Target Molecule: The specific protein, small molecule, or cell that the aptamer binds to.

-

SELEX Round: The round of Systematic Evolution of Ligands by Exponential Enrichment (SELEX) from which the aptamer was isolated.

-

Identifier: A unique name or number assigned by the discovering laboratory.

Chemical Modifications in Aptamers: Modifications are often introduced to enhance stability and in vivo performance. These can include 2'-F and 2'-OMe modifications on the ribose sugars and the addition of moieties like polyethylene glycol (PEG) to increase circulation half-life[26].

Guide RNAs (gRNAs) for CRISPR Systems

Guide RNAs are a key component of CRISPR-Cas gene-editing systems, directing the Cas nuclease to a specific target DNA sequence[7][27][28][29][30].

There are two main types of gRNAs[22][31]:

-

crRNA:tracrRNA complex: The naturally occurring two-component system, consisting of a CRISPR RNA (crRNA) that contains the target-specific sequence and a trans-activating crRNA (tracrRNA) that serves as a scaffold for the Cas protein[22].

-

single guide RNA (sgRNA): An engineered single RNA molecule that combines the crRNA and tracrRNA into a single transcript, connected by a linker loop[15][22][31].

The nomenclature for gRNAs is primarily based on the target sequence and includes:

-

Target Gene: The gene being targeted for editing.

-

Target Sequence: The 17-20 nucleotide sequence that is complementary to the target DNA.

Quantitative Data on Chemical Modifications

The choice of chemical modifications significantly impacts the physicochemical properties and therapeutic efficacy of oligonucleotides. The following table summarizes the effects of common modifications.

| Modification | Type | Key Effects |

| Phosphorothioate (PS) | Backbone | Increased nuclease resistance; Enhanced protein binding; Can sometimes lead to toxicity[10][18][32]. |

| 2'-O-Methyl (2'-OMe) | Sugar | Increased binding affinity to RNA; Increased nuclease stability; Reduced immune stimulation[][18]. |

| 2'-O-Methoxyethyl (2'-MOE) | Sugar | Enhanced binding affinity to RNA; Increased nuclease stability; Reduced toxicity compared to 2'-OMe[18]. |

| 2'-Fluoro (2'-F) | Sugar | High binding affinity to RNA; Increased nuclease stability[26]. |

| Locked Nucleic Acid (LNA) | Sugar | Very high binding affinity to RNA; Increased nuclease stability; Can sometimes lead to hepatotoxicity. |

| N-acetylgalactosamine (GalNAc) Conjugation | Ligand Conjugation | Facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR)[32]. |

Experimental Protocols

The characterization and development of complex oligonucleotides involve a series of well-defined experimental protocols.

SELEX Protocol for Aptamer Selection

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is an iterative in vitro selection process used to isolate aptamers with high affinity and specificity for a given target[1][33].

Detailed Methodology:

-

Library Preparation: A large, random library of single-stranded DNA or RNA oligonucleotides (typically 10^14 to 10^15 different sequences) is synthesized.

-

Incubation: The oligonucleotide library is incubated with the target molecule.

-

Partitioning: Oligonucleotides that bind to the target are separated from the unbound sequences. This can be achieved using methods like nitrocellulose filter binding, affinity chromatography, or capillary electrophoresis[19].

-

Elution: The bound oligonucleotides are eluted from the target.

-

Amplification: The eluted oligonucleotides are amplified by PCR (for DNA) or RT-PCR followed by in vitro transcription (for RNA) to create an enriched library for the next round of selection.

-

Iteration: Steps 2-5 are repeated for several rounds (typically 8-15 rounds) with increasing stringency to enrich for the highest affinity binders.

-

Sequencing and Characterization: The enriched pool of oligonucleotides is sequenced to identify individual aptamer candidates, which are then characterized for their binding affinity and specificity.

Characterization of Oligonucleotides by Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for the characterization of oligonucleotides, providing information on molecular weight, purity, and sequence fidelity[28][34][35][36][37].

Detailed Methodology (LC-MS):

-

Sample Preparation: The oligonucleotide sample is desalted and prepared in a solvent compatible with both liquid chromatography (LC) and MS.

-

Liquid Chromatography (LC) Separation: The sample is injected into an LC system, typically using ion-pair reversed-phase (IP-RP) chromatography, to separate the full-length product from shorter failure sequences and other impurities.

-

Mass Spectrometry (MS) Analysis: The eluent from the LC is introduced into the mass spectrometer. Electrospray ionization (ESI) is commonly used to generate multiply charged ions of the oligonucleotides.

-

Data Acquisition: The mass spectrometer acquires mass-to-charge (m/z) spectra of the eluting species.

-

Deconvolution: The resulting multiply charged spectrum is deconvoluted to determine the neutral molecular weight of the oligonucleotide. This allows for confirmation of the expected mass and identification of any modifications or impurities.

Visualizing Workflows and Logical Relationships

Diagrams are essential for illustrating the complex workflows and logical relationships in oligonucleotide development.

Therapeutic Oligonucleotide Development Workflow

The development of a therapeutic oligonucleotide from concept to clinical application is a multi-step process.

siRNA Design and Validation Workflow

The design of effective and specific siRNAs requires a systematic computational and experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. International nonproprietary name - Wikipedia [en.wikipedia.org]

- 5. idstewardship.com [idstewardship.com]

- 6. How antibody USAN and INN sing a different tune - The Antibody Society [antibodysociety.org]

- 7. CRISPR guide RNA design for research applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. ama-assn.org [ama-assn.org]

- 10. Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MysiRNA-Designer: A Workflow for Efficient siRNA Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sg.idtdna.com [sg.idtdna.com]

- 13. Our approach to nucleotide-based therapeutics [astrazeneca.com]

- 14. Capture-SELEX: Selection Strategy, Aptamer Identification, and Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antisense oligonucleotides: A primer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SELEX: Critical factors and optimization strategies for successful aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. synthego.com [synthego.com]

- 23. static.igem.org [static.igem.org]

- 24. Aptamer - Wikipedia [en.wikipedia.org]

- 25. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 26. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. youtube.com [youtube.com]

- 29. addgene.org [addgene.org]

- 30. jkip.kit.edu [jkip.kit.edu]

- 31. Guide RNAs for CRISPR-Cas9 | Thermo Fisher Scientific - US [thermofisher.com]

- 32. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Development of DNA aptamers using Cell-SELEX | Springer Nature Experiments [experiments.springernature.com]

- 34. youtube.com [youtube.com]

- 35. chromatographyonline.com [chromatographyonline.com]

- 36. m.youtube.com [m.youtube.com]

- 37. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Okadaic Acid (CAS 78111-17-8) for Researchers and Drug Development Professionals

A Note on Substance Identification: Initial searches for EINECS number 278-843-0 suggested a link to CAS number 78111-51-0, identified as a protected deoxynucleotide. However, extensive database searches revealed no substantive information for this CAS number. In contrast, the closely related CAS number 78111-17-8 corresponds to Okadaic Acid , a well-researched and highly relevant compound for the target audience of this guide. This document will therefore focus exclusively on Okadaic Acid.

Introduction

Okadaic acid is a complex polyether derivative of a C38 fatty acid, originally isolated from the marine sponge Halichondria okadai. It is a potent and selective inhibitor of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[1][2][3] This property makes it an invaluable tool in cell biology and for researchers studying cellular signaling pathways that are regulated by protein phosphorylation. In the context of drug development, okadaic acid is primarily used as a research tool to investigate disease mechanisms, particularly in neurodegenerative disorders like Alzheimer's disease, and as a tumor promoter in cancer research.[2]

Physicochemical Properties and Regulatory Information

Okadaic acid is a white crystalline solid or is often supplied as a solution in ethanol or DMSO.[4][5] It is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Regulatory Status: Okadaic acid is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.[4] It is classified as a toxic substance, and users should adhere to the safety guidelines outlined in the Safety Data Sheet (SDS).[6][7]

Safety and Handling:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation.[6][7]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[6][7]

-

Handling: Use only in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][6][7]

-

Storage: Store desiccated at -20°C.[1] Stock solutions should be aliquoted to avoid multiple freeze-thaw cycles.[1]

Mechanism of Action and Biological Activity

Okadaic acid's primary mechanism of action is the potent and selective inhibition of serine/threonine protein phosphatases PP1 and PP2A.[1][3] By inhibiting these phosphatases, okadaic acid leads to an increase in the phosphorylation of numerous cellular proteins, thereby modulating a wide array of cellular processes.

Quantitative Data: Inhibitory Activity of Okadaic Acid

| Target Protein Phosphatase | IC₅₀ (nM) | Notes |

| Protein Phosphatase 1 (PP1) | 15-50 | Potent inhibitor.[1][8][9] |

| Protein Phosphatase 2A (PP2A) | 0.1-0.3 | Highly potent inhibitor.[1][8][9] |

| Protein Phosphatase 2B (PP2B) / Calcineurin | >4000 | Very weak inhibitor.[5][8] |

| Protein Phosphatase 2C (PP2C) | No significant inhibition | Not a target.[8][9] |

| Protein Phosphatase 3 (PP3) | 3.7-4 | Inhibitor.[8][9] |

| Protein Phosphatase 4 (PP4) | 0.1 | Highly potent inhibitor.[8][9] |

| Protein Phosphatase 5 (PP5) | 3.5 | Inhibitor.[8][9] |

Signaling Pathway Modulation: The MAP Kinase Cascade

A key signaling pathway affected by okadaic acid is the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. By inhibiting phosphatases that normally dephosphorylate and inactivate components of the MAPK cascade, okadaic acid can lead to the sustained activation of this pathway.

Experimental Protocols

The following are generalized protocols for the use of okadaic acid in a cell culture setting. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental questions.

Preparation of Okadaic Acid Stock Solution

-

Reconstitution: Okadaic acid is often supplied as a lyophilized powder or a solution in ethanol. For a 1 mM stock solution from a 25 µg vial (MW: 805.0 g/mol ), reconstitute in 31.1 µL of dimethyl sulfoxide (DMSO).[1]

-

Solubilization: If necessary, gently warm the solution and use an ultrasonic bath to ensure complete dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, desiccated.[1] Once in solution, it is recommended to use it within one week to prevent loss of potency.[1]

General Experimental Workflow for Cell Treatment

Cell Viability Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Treatment: After allowing the cells to adhere (typically 24 hours), treat them with a range of okadaic acid concentrations (e.g., 10 nM to 1 µM).[10] Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for various time points (e.g., 2, 6, 18, 24 hours).[10]

-

Viability Measurement: Assess cell viability using a standard method such as the MTT assay.[10]

Western Blot Analysis of Protein Phosphorylation

-

Cell Treatment: Treat cultured cells with the desired concentration of okadaic acid for a specific duration (e.g., 10-1000 nM for 15-60 minutes for acute phosphorylation studies).[1]

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., phospho-ERK and total ERK).

-

Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands and quantify the changes in phosphorylation.

Conclusion

Okadaic acid is a powerful and indispensable tool for researchers and scientists in the fields of cell biology and drug development. Its potent and selective inhibition of protein phosphatases PP1 and PP2A allows for the detailed investigation of cellular signaling pathways regulated by reversible protein phosphorylation. While its toxicity necessitates careful handling, its utility in elucidating complex biological processes, particularly in the context of neurodegenerative diseases and cancer, is well-established. This guide provides a foundational understanding of okadaic acid's properties, mechanism of action, and practical applications in a research setting.

References

- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]

- 2. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Okadaic acid: a new probe for the study of cellular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Incorporating Einecs 278-843-0 into Synthetic DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted introduction of modified nucleotides into synthetic DNA is a cornerstone of modern molecular biology and drug development. These modifications can confer novel properties to oligonucleotides, such as enhanced stability, altered binding affinity, and the introduction of labels or functional groups. Einecs 278-843-0, a protected phosphoramidite of 2'-deoxyguanosine, is a key reagent for the site-specific incorporation of a modified guanosine analog into synthetic DNA sequences.

This document provides a comprehensive protocol for the utilization of this compound in standard automated solid-phase oligonucleotide synthesis. It outlines the necessary steps, reagents, and considerations for its successful incorporation and subsequent deprotection to yield a modified, single-stranded DNA molecule. The protocols provided are based on well-established phosphoramidite chemistry, the gold standard for DNA synthesis[1][2][3].

Application Notes

The incorporation of this compound, which features an N-benzoyl protecting group on the guanine base, a 5'-dimethoxytrityl (DMT) group, and a P-(2-chlorophenyl) phosphate protecting group, is compatible with standard DNA synthesis cycles. The resulting modified oligonucleotides can be employed in a variety of applications, including:

-

Antisense Therapeutics: Modified oligonucleotides can be designed to bind to specific mRNA targets, modulating gene expression. The modifications can enhance nuclease resistance and binding affinity.

-

Aptamer Development: The introduction of modified bases can expand the chemical diversity of aptamer libraries, potentially leading to aptamers with higher affinity and specificity for their targets.

-

Diagnostic Probes: The site-specific incorporation of modified nucleotides can be used to attach fluorescent dyes, quenchers, or other labels for use in diagnostic assays such as qPCR and FISH.

-

Structural Biology: The introduction of modified bases can aid in the study of DNA structure and protein-DNA interactions through techniques like X-ray crystallography and NMR.

Experimental Protocols

The incorporation of this compound follows the standard, automated solid-phase phosphoramidite synthesis cycle. This process involves the sequential addition of nucleotide phosphoramidites to a growing DNA chain that is covalently attached to a solid support, typically controlled pore glass (CPG)[4][5][6]. The synthesis proceeds in the 3' to 5' direction[4].

Protocol 1: Automated Solid-Phase Synthesis Cycle

This protocol describes a single cycle for the addition of one nucleotide, including the modified guanosine from this compound.

1. Detritylation (Deblocking):

-

Objective: To remove the acid-labile 5'-DMT protecting group from the terminal nucleotide on the solid support, exposing the 5'-hydroxyl group for the next coupling reaction.

-

Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

-

Procedure:

-

Flush the synthesis column with the detritylation solution.

-

Incubate for the time specified in the synthesizer program (typically 60-120 seconds).

-

Wash the column thoroughly with anhydrous acetonitrile to remove the TCA and the cleaved DMT cation.

-

The amount of orange-colored DMT cation released can be measured spectrophotometrically to monitor coupling efficiency from the previous cycle[7].

-

2. Coupling:

-

Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group of the growing DNA chain and the incoming phosphoramidite (this compound or other standard phosphoramidites).

-

Reagents:

-

This compound (or other phosphoramidite) dissolved in anhydrous acetonitrile (typically 0.1 M).

-

Activator solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

-

-

Procedure:

-

Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.

-

The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive.

-

Allow the coupling reaction to proceed for the recommended time (see Table 1). For modified phosphoramidites, a longer coupling time may be required to achieve high efficiency[7].

-

Wash the column with anhydrous acetonitrile.

-

3. Capping:

-

Objective: To block any unreacted 5'-hydroxyl groups from participating in subsequent cycles, preventing the formation of deletion mutants (n-1 sequences).

-

Reagents:

-

Capping A: Acetic anhydride in tetrahydrofuran (THF) and lutidine.

-

Capping B: N-Methylimidazole in THF.

-

-

Procedure:

-

Deliver the capping solutions to the column to acetylate the unreacted 5'-hydroxyl groups.

-

Incubate for the time specified in the synthesizer program (typically 30-60 seconds).

-

Wash the column with anhydrous acetonitrile.

-

4. Oxidation:

-

Objective: To convert the unstable phosphite triester linkage to a more stable pentavalent phosphate triester.

-

Reagent: 0.02-0.1 M Iodine in a mixture of THF, pyridine, and water.

-

Procedure:

-

Deliver the oxidizing solution to the column.

-

Incubate for the time specified in the synthesizer program (typically 30-60 seconds).

-

Wash the column with anhydrous acetonitrile.

-

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Protocol 2: Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

1. Cleavage from Solid Support and Phosphate Deprotection:

-

Objective: To cleave the ester linkage holding the DNA to the CPG support and remove the cyanoethyl protecting groups from the phosphate backbone.

-

Reagent: Concentrated ammonium hydroxide (28-30%).

-

Procedure:

-

Transfer the solid support from the synthesis column to a screw-cap vial.

-

Add concentrated ammonium hydroxide to the vial.

-

Incubate at room temperature for 1-2 hours.

-

Collect the supernatant containing the cleaved, partially deprotected oligonucleotide.

-

2. Base Deprotection:

-

Objective: To remove the N-benzoyl protecting groups from the guanine bases (and other base protecting groups).

-

Reagent: Concentrated ammonium hydroxide.

-

Procedure:

-

Heat the vial containing the oligonucleotide in ammonium hydroxide at 55°C for 8-16 hours.

-

Alternatively, for faster deprotection, an AMA solution (1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) can be used at 65°C for 10-15 minutes[8]. Note that this may require different base-protecting groups for other nucleosides to avoid side reactions.

-

After incubation, cool the vial and evaporate the ammonium hydroxide/methylamine solution to dryness using a centrifugal evaporator.

-

3. Final Purification:

-

The crude, deprotected oligonucleotide is typically purified by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to remove truncated sequences and other impurities.

Data Presentation

| Parameter | Standard Phosphoramidites (dA, dC, dG, dT) | This compound (Modified dG) | Reference |

| Typical Coupling Time | 30 - 60 seconds | 90 - 180 seconds | [7] |